1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-amine is a heterocyclic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been reported to show potent activity against certain strains of mycobacterium tuberculosis .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cell .
Biochemical Pathways
Similar compounds have been shown to interfere with the biochemical pathways of mycobacterium tuberculosis .
Pharmacokinetics
The compound is likely to have good solubility due to its polar nature .
Result of Action
Similar compounds have been reported to show potent anti-tubercular activity .
Preparation Methods
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. The reaction is carried out under reflux conditions in acetonitrile, followed by stirring, drying, filtering, and concentrating the mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine include:
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Differing by the position of the amine group.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: A structural isomer with different substitution patterns.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Featuring an additional methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(9)4-8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFBXEZJRWWBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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